N'-(4-Nitrobenzylidene)cyclohexanecarbohydrazide
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Overview
Description
N’-(4-Nitrobenzylidene)cyclohexanecarbohydrazide is a chemical compound with the molecular formula C14H17N3O3 and a molecular weight of 275.31 g/mol It is known for its unique structure, which includes a nitrobenzylidene group attached to a cyclohexanecarbohydrazide moiety
Preparation Methods
N’-(4-Nitrobenzylidene)cyclohexanecarbohydrazide can be synthesized through the condensation reaction of cyclohexanecarbohydrazide with 4-nitrobenzaldehyde . The reaction typically involves mixing the two reactants in an appropriate solvent, such as ethanol, and allowing the reaction to proceed at room temperature or under reflux conditions. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
N’-(4-Nitrobenzylidene)cyclohexanecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: The nitro group can be substituted with other functional groups using suitable reagents and conditions.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N’-(4-Nitrobenzylidene)cyclohexanecarbohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of N’-(4-Nitrobenzylidene)cyclohexanecarbohydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and resulting in the observed biological effects.
Comparison with Similar Compounds
N’-(4-Nitrobenzylidene)cyclohexanecarbohydrazide can be compared with other similar compounds, such as:
- N’-(3-Nitrobenzylidene)cyclohexanecarbohydrazide
- N’-(4-Chloro-3-Nitrobenzylidene)cyclohexanecarbohydrazide
- N’-(4-Hydroxybenzylidene)cyclohexanecarbohydrazide
These compounds share similar structural features but differ in the substituents attached to the benzylidene group. The presence of different functional groups can significantly influence their chemical reactivity, biological activity, and potential applications. N’-(4-Nitrobenzylidene)cyclohexanecarbohydrazide is unique due to the presence of the nitro group, which imparts specific chemical and biological properties.
Properties
CAS No. |
340295-72-9 |
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Molecular Formula |
C14H17N3O3 |
Molecular Weight |
275.30 g/mol |
IUPAC Name |
N-[(E)-(4-nitrophenyl)methylideneamino]cyclohexanecarboxamide |
InChI |
InChI=1S/C14H17N3O3/c18-14(12-4-2-1-3-5-12)16-15-10-11-6-8-13(9-7-11)17(19)20/h6-10,12H,1-5H2,(H,16,18)/b15-10+ |
InChI Key |
SJCFFDKOTDWXIJ-XNTDXEJSSA-N |
Isomeric SMILES |
C1CCC(CC1)C(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1CCC(CC1)C(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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